4-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]morpholine
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Overview
Description
4-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]morpholine is a chemical compound with the molecular formula C14H20BrNO3 It is a brominated derivative of morpholine, a heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]morpholine typically involves the reaction of 4-bromophenol with ethylene oxide to form 4-bromophenoxyethanol. This intermediate is then reacted with morpholine in the presence of a suitable base to yield the final product. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenol derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenol derivatives.
Scientific Research Applications
4-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized as an intermediate in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]morpholine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The morpholine ring can also interact with biological membranes, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-[2-(2-Bromophenoxy)ethyl]morpholine: A closely related compound with similar structural features but different reactivity due to the absence of the ethoxy group.
2-(4-Morpholine)ethyl bromide: Another related compound used in organic synthesis with different functional groups.
Uniqueness
4-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]morpholine is unique due to its combination of a bromophenoxy group and a morpholine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[2-[2-(4-bromophenoxy)ethoxy]ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c15-13-1-3-14(4-2-13)19-12-11-18-10-7-16-5-8-17-9-6-16/h1-4H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZZYOFGDVYKIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCOC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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